molecular formula C10H13BO3 B15288837 5-Allyl-2-methoxyphenylboronic acid

5-Allyl-2-methoxyphenylboronic acid

Cat. No.: B15288837
M. Wt: 192.02 g/mol
InChI Key: SPOAFXWMRZGCSP-UHFFFAOYSA-N
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Description

5-Allyl-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent The structure of this compound includes an allyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-methoxyphenylboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction is carried out under mild conditions, making it suitable for a wide range of functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and scalable reaction setups. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for high functional group tolerance .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Allyl-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and catalysis. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Allyl-2-methoxyphenylboronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an allyl group and a methoxy group on the phenyl ring. This structural feature imparts distinct reactivity and properties, making it particularly useful in specific synthetic and medicinal applications .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(2-methoxy-5-prop-2-enylphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h3,5-7,12-13H,1,4H2,2H3

InChI Key

SPOAFXWMRZGCSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC=C)OC)(O)O

Origin of Product

United States

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